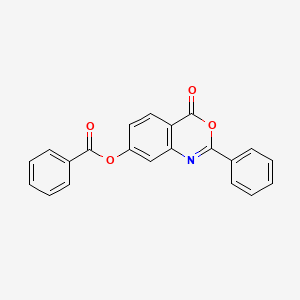![molecular formula C13H23F3OS B14304449 1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one CAS No. 112240-82-1](/img/structure/B14304449.png)
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl groups and a sulfanyl substituent makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one typically involves the introduction of trifluoromethyl groups into a butanone backbone. One common method is the reaction of 1,1,1-trifluoro-2-butanone with a nonan-2-yl thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These functional groups can modulate the compound’s reactivity and binding affinity to various biological targets, influencing pathways such as enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Another fluorinated compound with a phenyl group instead of a nonan-2-yl sulfanyl group.
1,1,1-Trifluoro-2-butanone: A simpler analog without the sulfanyl substituent.
Uniqueness
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one is unique due to the combination of trifluoromethyl and sulfanyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability.
Propiedades
Número CAS |
112240-82-1 |
|---|---|
Fórmula molecular |
C13H23F3OS |
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-nonan-2-ylsulfanylbutan-2-one |
InChI |
InChI=1S/C13H23F3OS/c1-4-5-6-7-8-9-10(2)18-11(3)12(17)13(14,15)16/h10-11H,4-9H2,1-3H3 |
Clave InChI |
JPVJIIVJDFUZFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)SC(C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
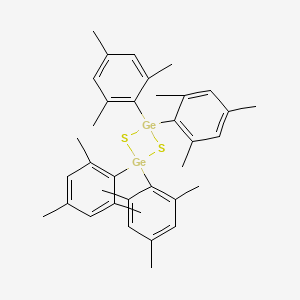

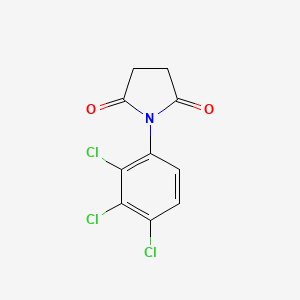
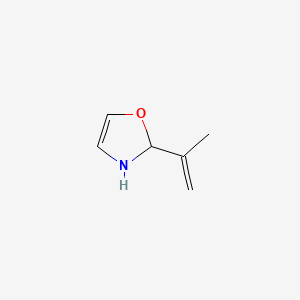
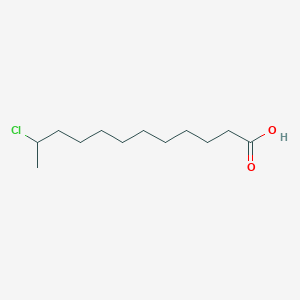
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
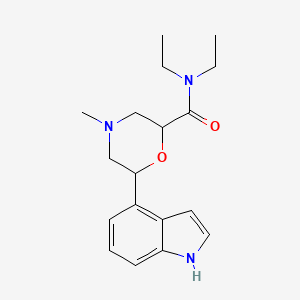
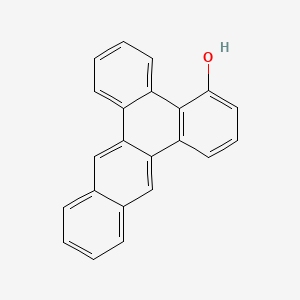
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
